molecular formula C6H10ClN3O2 B2528157 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride CAS No. 2580211-03-4

3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride

Cat. No.: B2528157
CAS No.: 2580211-03-4
M. Wt: 191.62
InChI Key: JCYKAFRWOYCXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring with an oxazine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5-1-8-9-2-4(10)3-11-6(5)9;/h1,4,10H,2-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYKAFRWOYCXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C(C=NN21)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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